molecular formula C11H15NO4S B1306704 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid CAS No. 69676-71-7

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid

Cat. No.: B1306704
CAS No.: 69676-71-7
M. Wt: 257.31 g/mol
InChI Key: OCFPTFVQZWHPPH-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid has been utilized in the synthesis of heterocyclic compounds, including pyrroles and pyrrolidines. A study by Benetti et al. (2002) demonstrated the use of N-protected -amino-, -unsaturated keto sulfones derived from a Wittig reaction involving this compound as precursors for both aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds. These compounds are valuable for various applications due to their biological and chemical properties (Benetti et al., 2002).

Antimicrobial Activity

Acylhydrazones derived from (2$S)$-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl]amino]butanoic acid hydrazide have shown promising antimicrobial activity. Tatar et al. (2016) synthesized a series of these compounds, finding some to possess strong activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Listeria monocytogenes, and Bacillus cereus. This research could lead to the development of new antibiotics to combat resistant bacterial strains (Tatar et al., 2016).

Mechanism of Action

Future Directions

The future directions for research on “2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid” could include further exploration of its potential antiulcer effects , as well as a more detailed investigation of its synthesis, chemical reactions, and physical and chemical properties. Additionally, more research is needed to understand its safety profile and potential hazards.

Biochemical Analysis

Biochemical Properties

2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme carbonic anhydrase, which catalyzes the conversion of carbon dioxide and water to carbonic acid. This interaction is crucial for the regulation of pH in tissues and organs. Additionally, this compound has been shown to inhibit the activity of H+/K+ ATPase, an enzyme involved in gastric acid secretion .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as protein kinases, which play a critical role in cell growth and differentiation. Furthermore, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to carbonic anhydrase results in the inhibition of the enzyme’s activity, thereby affecting the regulation of pH. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as reducing gastric acid secretion and protecting against ulcers. At higher doses, it can cause toxic or adverse effects, including damage to the gastric mucosa and other tissues. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and other biomolecules. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of amino acids, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for maintaining cellular homeostasis and energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. The activity and function of this compound are closely linked to its subcellular localization .

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12-17(15,16)9-6-4-8(2)5-7-9/h4-7,10,12H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFPTFVQZWHPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390537
Record name 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69676-71-7
Record name 2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes these 2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid derivatives particularly interesting for antimicrobial development?

A: These compounds are designed with an amino acid side chain, a feature that often enhances biological activity and interaction with biological targets. Research has shown that the presence of a (2$S)$-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl] amino]butanoic acid hydrazide moiety in the structure contributes to significant antimicrobial activity, particularly against Gram-positive bacteria. [] This is further corroborated by the study on N-(arylsulfonyl) Valine Hydrazones, where the inclusion of an amino acid side chain led to promising anti-HIV activity. []

Q2: How does the structure of these compounds relate to their antimicrobial activity?

A: While the exact mechanism of action for these acylhydrazones is still under investigation, it is clear that structural modifications significantly impact their efficacy. For instance, compound 23, featuring a specific acyl group attached to the hydrazide moiety, demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 3.9 µg/mL. [] This highlights the importance of the acyl group in determining the antimicrobial spectrum and potency. Similarly, within the N-(arylsulfonyl) Valine Hydrazones, specific structural features led to potent anti-HIV activity with promising CC50 values. [] Further research exploring structure-activity relationships is crucial to optimize these compounds for targeted antimicrobial therapy.

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